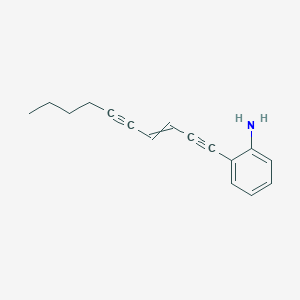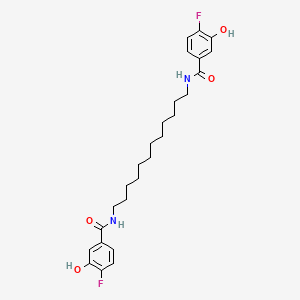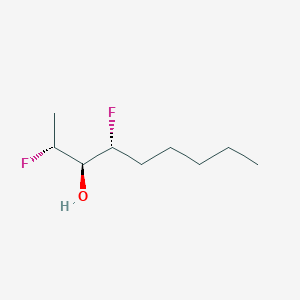
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one is a chiral organic compound with a unique cyclopentanone structure. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the cyclopentane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative, which undergoes methoxylation and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as high-throughput screening and automated synthesis platforms are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-hydroxy-5-methoxy-2-methylcyclopentan-1-one: Similar structure but with one less methoxy group.
(2S)-2-hydroxy-2-methylcyclopentan-1-one: Lacks both methoxy groups.
(2S)-2-methoxy-2-methylcyclopentan-1-one: Lacks the hydroxyl group.
Uniqueness
The presence of both methoxy and hydroxyl groups in (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one makes it unique compared to its analogs. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
918403-81-3 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h10H,4-5H2,1-3H3/t7-/m0/s1 |
Clave InChI |
ZHYYVYAXLRHHOS-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@]1(CCC(C1=O)(OC)OC)O |
SMILES canónico |
CC1(CCC(C1=O)(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)


